4-[(Oxan-4-yl)methanesulfonyl]aniline
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Overview
Description
4-[(Oxan-4-yl)methanesulfonyl]aniline is an organic compound with the molecular formula C11H15NO3S It is a derivative of aniline, where the aniline ring is substituted with an oxan-4-yl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxan-4-yl)methanesulfonyl]aniline typically involves the reaction of aniline with oxan-4-ylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(Oxan-4-yl)methanesulfonyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-[(Oxan-4-yl)methanesulfonyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(Oxan-4-yl)methanesulfonyl]aniline involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-[(Oxolan-2-yl)methanesulfonyl]aniline hydrochloride: Similar structure with a different oxan group.
(Oxan-4-yl)methanesulfonyl chloride: Similar functional groups but different overall structure
Uniqueness
4-[(Oxan-4-yl)methanesulfonyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-(oxan-4-ylmethylsulfonyl)aniline |
InChI |
InChI=1S/C12H17NO3S/c13-11-1-3-12(4-2-11)17(14,15)9-10-5-7-16-8-6-10/h1-4,10H,5-9,13H2 |
InChI Key |
INNBVUDKOLZJPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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